N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide
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Overview
Description
N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound with the molecular formula C22H20N6O4 and a molecular weight of 432.442 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the reaction of hexanedihydrazide with indole-2,3-dione under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. This interaction can affect various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~6~-bis(4-chlorobenzylidene)hexanedihydrazide
- N’~1~,N’~6~-bis(3-phenyl-2-propenylidene)hexanedihydrazide
- N’~1~,N’~6~-bis(cyclohexylmethylene)hexanedihydrazide
Uniqueness
N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is unique due to its indole-based structure, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may have different substituents or structural features.
Properties
Molecular Formula |
C22H20N6O4 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]hexanediamide |
InChI |
InChI=1S/C22H20N6O4/c29-17(25-27-19-13-7-1-3-9-15(13)23-21(19)31)11-5-6-12-18(30)26-28-20-14-8-2-4-10-16(14)24-22(20)32/h1-4,7-10,23-24,31-32H,5-6,11-12H2 |
InChI Key |
SDIWXVLGXVVYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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